![molecular formula C16H12N2OS B2699305 6-甲氧基-2-苯基咪唑并[2,1-b][1,3]苯并噻唑 CAS No. 7025-35-6](/img/structure/B2699305.png)

6-甲氧基-2-苯基咪唑并[2,1-b][1,3]苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

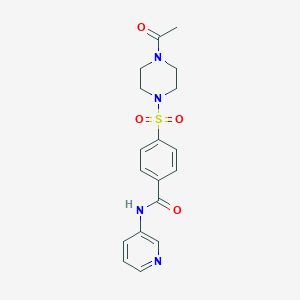

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole is a compound that has been studied for its potential anticancer properties . It belongs to the class of benzothiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are important pharmacophores and intermediates for making drugs .

Synthesis Analysis

The synthesis of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole involves the creation of benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds . The synthesized compounds were evaluated for their anticancer activity against MCF-7 and A549 cell lines .Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole is complex, with multiple rings and functional groups . The structure is also available as a 2d Mol file or as a computed 3d SD file .科学研究应用

DNA拓扑异构酶II抑制

包括6-甲氧基-2-苯基咪唑并[2,1-b][1,3]苯并噻唑衍生物在内的化合物已被研究其抑制真核DNA拓扑异构酶II的能力,DNA复制和细胞分裂中涉及的关键酶。这些研究表明,某些苯并噻唑衍生物表现出显着的拓扑异构酶II抑制活性,由于其干扰癌细胞增殖的能力,提示在癌症治疗中的潜在应用(A. Pınar等,2004)。

免疫活性

2-苯基咪唑并[2,1-b]苯并噻唑衍生物已被评估其免疫抑制活性。一些化合物对小鼠的迟发型超敏反应(DTH)表现出显着的抑制活性,而不会抑制体液免疫,表明其治疗自身免疫性疾病的潜力(T. Mase等,1986)。

抗肿瘤和细胞毒活性

研究还集中在合成和评估多羟基化2-苯基苯并噻唑对肿瘤细胞的细胞毒性。包括6-甲氧基-2-苯基咪唑并[2,1-b][1,3]苯并噻唑衍生物在内的这些化合物对肿瘤细胞系表现出抑制作用,提示其作为抗癌剂开发的潜力(M. Stevens等,1994)。

作用机制

Target of Action

The primary target of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole is the Epidermal Growth Factor Receptor (EGFR), a type of protein found on the surface of cells . EGFR plays a crucial role in controlling normal cell growth, division, and differentiation .

Mode of Action

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole interacts with its target, the EGFR, by binding to it . This binding inhibits the activation of the EGFR, thereby preventing the signal transduction pathways that lead to cell growth and division .

Biochemical Pathways

Upon binding to the EGFR, 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole affects several biochemical pathways. It inhibits both the conversion of ammonia to hydroxylamine and the conversion of hydroxylamine to nitrite in the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways, respectively .

Result of Action

The binding of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole to the EGFR leads to a decrease in the activation of this receptor, which in turn inhibits cell growth and division . This results in potent anticancer activity against certain cancer cell lines, such as MCF-7 and A549 .

未来方向

The future directions for the study of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole include further development of the compound as an anticancer agent . The outcomes of the kinase inhibitory assay of these significant hybrids against the tyrosine kinase EGFR strongly corroborated the in vitro anticancer findings and the in silico docking investigations . This suggests that the newly synthesized compounds have the potential as anticancer agents and provided leads for further development .

属性

IUPAC Name |

6-methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c1-19-12-7-8-14-15(9-12)20-16-17-13(10-18(14)16)11-5-3-2-4-6-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSOQUSERXLGEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2699227.png)

![(6-Chloropyridin-3-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2699230.png)

![3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2699231.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2699232.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699233.png)

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2699235.png)

![N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2699237.png)

![Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate](/img/structure/B2699238.png)

![5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2699239.png)

![Methyl 4-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B2699241.png)